molecular formula C6H3Cl2NO3 B1621927 3,6-Dichloro-2-nitrophenol CAS No. 3114-64-5

3,6-Dichloro-2-nitrophenol

Cat. No.: B1621927
CAS No.: 3114-64-5
M. Wt: 208 g/mol
InChI Key: KAZVEJBQIOEVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-2-nitrophenol (molecular formula: C₆H₃Cl₂NO₃) is a chlorinated nitrophenol derivative characterized by two chlorine atoms at positions 3 and 6 and a nitro group at position 2 on the phenolic ring. For instance, chlorination of nitrophenol derivatives under varying conditions yields positional isomers such as 4,6-dichloro-2-nitrophenol (CAS 609-89-2) . These compounds are typically intermediates in agrochemical and pharmaceutical synthesis, leveraging their electron-withdrawing groups for further functionalization.

Properties

CAS No.

3114-64-5

Molecular Formula

C6H3Cl2NO3

Molecular Weight

208 g/mol

IUPAC Name

3,6-dichloro-2-nitrophenol

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H

InChI Key

KAZVEJBQIOEVSZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)Cl

Other CAS No.

3114-64-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4,6-Dichloro-2-nitrophenol (CAS 609-89-2)
  • Molecular Formula: C₆H₃Cl₂NO₃
  • Molecular Weight : 208.00 g/mol
  • Physical Properties: Melting Point: 118–120°C Density: 1.682 g/cm³ Solubility: Low water solubility; soluble in organic solvents like ethanol and ethyl acetate .
  • Synthesis: Produced via chlorination of 2-nitrophenol under mild conditions (e.g., 72°C), avoiding side products like tetrachloronitrobenzene .
  • Applications : Intermediate in benzoxazole synthesis (e.g., 5,7-Dichloro-2-mercaptobenzoxazole) .
2,4-Dichloro-6-nitrophenol
  • Molecular Formula: C₆H₃Cl₂NO₃
  • Molecular Weight : 208.00 g/mol

Monochloro-Nitrophenol Derivatives

2-Chloro-6-nitrophenol (CAS 603-86-1)
  • Molecular Formula: C₆H₄ClNO₃
  • Molecular Weight : 173.55 g/mol
  • Physical Properties :
    • LogP: 3.13 (indicative of moderate lipophilicity)
    • Hydrogen Bonding: Nitro and hydroxyl groups facilitate strong intermolecular interactions, influencing crystal packing .
  • Applications : Used in organic synthesis and as a precursor for dyes .

Methyl-Substituted Analogs

4-Chloro-5-methyl-2-nitrophenol (CAS 7147-89-9)
  • Molecular Formula: C₇H₆ClNO₃
  • Molecular Weight : 187.58 g/mol
  • Henry’s Law Constant : 3.6 × 10⁻¹ atm·m³/mol, indicating volatility in aqueous environments .
  • Environmental Impact : Higher volatility compared to dichloro derivatives may influence environmental persistence .
2-Chloro-6-methyl-3-nitrophenol (CAS 39183-20-5)
  • Molecular Formula: C₇H₆ClNO₃
  • Applications: Intermediate in non-oxidative hair dyes (e.g., Mordant Brown 15) .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
3,6-Dichloro-2-nitrophenol Not listed C₆H₃Cl₂NO₃ 208.00 N/A Agrochemical intermediates
4,6-Dichloro-2-nitrophenol 609-89-2 C₆H₃Cl₂NO₃ 208.00 118–120 Benzoxazole synthesis
2-Chloro-6-nitrophenol 603-86-1 C₆H₄ClNO₃ 173.55 N/A Dye precursors
4-Chloro-5-methyl-2-nitrophenol 7147-89-9 C₇H₆ClNO₃ 187.58 N/A Environmental studies

Research Insights

  • Synthetic Pathways: Chlorination temperature critically determines isomer distribution. For example, chlorinating 2-nitrophenol at 72°C yields 69% 4,6-dichloro-2-nitrophenol, avoiding polychlorinated byproducts .
  • Hydrogen Bonding : Nitro and hydroxyl groups in these compounds form robust hydrogen-bonded networks, affecting solubility and crystallization behavior .
  • Environmental Behavior: Chloro-nitrophenols exhibit varying Henry’s Law constants, influencing their partitioning between air and water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.